

# Core Compound Under Investigation: PF-04447943

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** (4-(1H-Pyrazol-1-yl)phenyl)boronic acid

**Cat. No.:** B055030

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An In-depth Technical Guide on the Characterization of a Potent Phosphodiesterase 9A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

## Introduction

This document provides a comprehensive technical overview of the characterization data for the compound commonly known as PF-04447943. Initial searches for CAS number 891270-35-2 consistently identify PF-04447943, which is correctly associated with CAS number 1082744-20-4. PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, PF-04447943 elevates cGMP levels, which plays a crucial role in various physiological processes, including neuronal signaling and vascular function. This guide summarizes its physicochemical properties, in vitro and in vivo characterization, and provides insights into its mechanism of action.

## Physicochemical Properties

Property	Value	Source
Chemical Name	1,5-dihydro-6-[(3S,4S)-4-methyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one	<a href="#">[1]</a>
CAS Number	1082744-20-4	<a href="#">[1]</a>
Molecular Formula	C <sub>20</sub> H <sub>25</sub> N <sub>7</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	395.46 g/mol	
Appearance	Off-white solid	
Solubility	DMSO: 50 mg/mL, DMF: 25 mg/mL, Ethanol: 12.5 mg/mL	<a href="#">[1]</a>
SMILES	N2(C--INVALID-LINK--c3[nH]c4--INVALID-LINK--=O)C5CCOCC5">C@@HC)Cc1ncccn1	
InChI Key	IWXUVYOOUMLUTQ-CZUORRHYSAN	

## In Vitro Characterization

### Phosphodiesterase Inhibition Profile

PF-04447943 demonstrates high potency and selectivity for PDE9A.

Target	K <sub>i</sub> (nM)	IC <sub>50</sub> (nM)	Species	Source
PDE9A	2.8	12	Human	<a href="#">[1]</a>
PDE9A	4.5	-	Rhesus Monkey	
PDE9A	18	-	Rat	
PDE1	8600	>940	Human	<a href="#">[1]</a>
PDE2A3	99000	>940	Human	<a href="#">[1]</a>
PDE3A	50000	>940	Human	<a href="#">[1]</a>
PDE4A	29000	>940	Human	<a href="#">[1]</a>
PDE5A	14900	>940	Human	<a href="#">[1]</a>
PDE6C	5300	>940	Human	<a href="#">[1]</a>
PDE7A2	75000	>940	Human	<a href="#">[1]</a>
PDE8A	50000	>940	Human	<a href="#">[1]</a>
PDE10	51200	>940	Human	<a href="#">[1]</a>
PDE11	80000	>940	Human	<a href="#">[1]</a>

## Cellular Activity

In cellular assays, PF-04447943 effectively diminishes cGMP levels stimulated by atrial natriuretic peptide (ANP) in cells expressing PDE9A. It has also been shown to increase neurite outgrowth and the density of synapsin puncta in primary rat hippocampal neurons at a concentration of 0.03  $\mu$ M.[\[1\]](#)

## In Vivo Characterization

### Pharmacokinetics

Species	Dose	Route	T <sub>max</sub> (h)	t <sub>1/2</sub> (h)	Source
Rat	~3 mg/kg	p.o.	0.3	4.9	

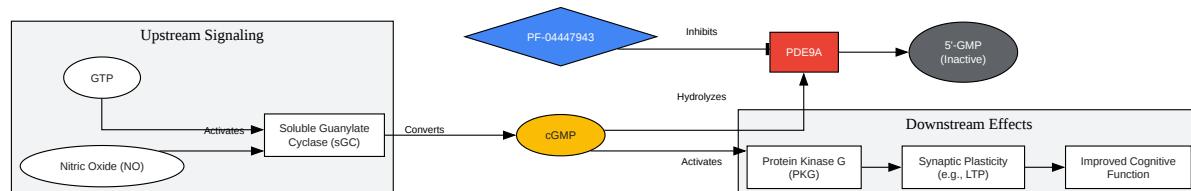
In a Phase Ib study in patients with sickle cell disease, plasma exposure of PF-04447943 was found to be dose-proportional.[2]

## Pharmacodynamics & Efficacy

Systemic administration of PF-04447943 leads to target engagement in the central nervous system. It dose-dependently increased cGMP in the cerebrospinal fluid of rats.[3] In rodent models of cognition, PF-04447943 demonstrated significant improvements in memory and synaptic plasticity.[1][3] Specifically, it improved performance in the novel object recognition test in rats and enhanced spatial recognition memory in mice.[1][3]

## Mechanism of Action

PF-04447943 exerts its effects by selectively inhibiting the PDE9A enzyme. PDE9A is responsible for the hydrolysis of cGMP. By blocking this enzyme, PF-04447943 leads to an accumulation of intracellular cGMP, which in turn modulates downstream signaling pathways. In the central nervous system, this elevation of cGMP is linked to enhanced synaptic plasticity and improved cognitive function.



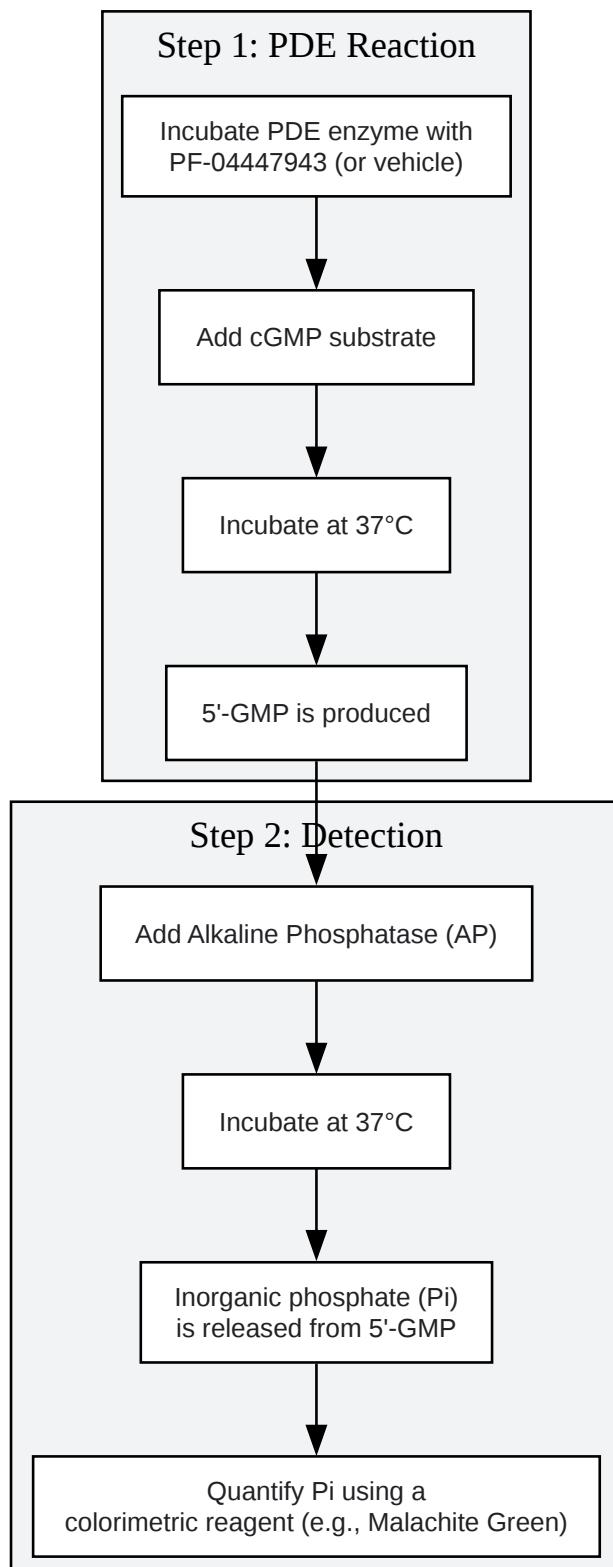
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Caption: Signaling pathway of PF-04447943-mediated PDE9A inhibition.

## Experimental Protocols

### Phosphodiesterase Activity Assay (General Protocol)

A standard method for assessing PDE inhibition involves a two-step enzymatic assay.



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Caption: General workflow for a phosphodiesterase inhibition assay.

- Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains a buffer solution (e.g., Tris-HCl), MgCl<sub>2</sub>, the specific PDE isozyme, and varying concentrations of the test compound (PF-04447943) or vehicle control.
- Initiation: The reaction is initiated by the addition of the substrate, cGMP.
- Incubation: The plate is incubated at 37°C for a defined period, during which the PDE enzyme hydrolyzes cGMP to 5'-GMP.
- Termination and Detection: The reaction is stopped, and a secondary enzyme, such as alkaline phosphatase, is added. This enzyme converts the 5'-GMP produced into guanosine and inorganic phosphate (Pi). The amount of Pi generated is then quantified using a colorimetric method, such as a malachite green-based assay. The absorbance is read on a plate reader.
- Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. IC<sub>50</sub> values are then determined by fitting the data to a dose-response curve.

## In Vivo Microdialysis for CSF cGMP Measurement (General Protocol)

This technique allows for the sampling of cerebrospinal fluid (CSF) in freely moving animals to measure cGMP levels following drug administration.

- Surgical Implantation: A guide cannula is stereotactically implanted into the brain of an anesthetized rodent, targeting a specific ventricle or cistern. The animal is allowed to recover for several days.
- Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial CSF at a low flow rate.
- Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline cGMP level.

- Drug Administration: PF-04447943 is administered to the animal (e.g., via oral gavage).
- Post-Dose Collection: Dialysate collection continues for several hours after drug administration.
- Sample Analysis: The concentration of cGMP in the dialysate samples is determined using a sensitive analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: Changes in CSF cGMP levels over time are plotted and analyzed to determine the pharmacodynamic effect of the compound.

## Conclusion

PF-04447943 (CAS 1082744-20-4) is a highly potent and selective inhibitor of PDE9A with demonstrated target engagement and efficacy in both *in vitro* and *in vivo* models. Its ability to elevate cGMP levels in the central nervous system underpins its pro-cognitive effects. The comprehensive characterization data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of PDE9A inhibition.

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## References

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- 2. PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Core Compound Under Investigation: PF-04447943]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b055030#cas-number-891270-35-2-characterization-data\]](https://www.benchchem.com/product/b055030#cas-number-891270-35-2-characterization-data)

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